Neopterin

Vue d'ensemble

Description

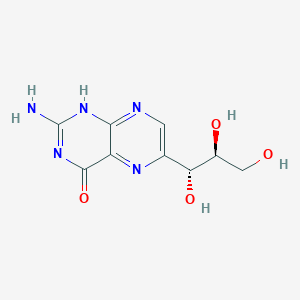

La neopterine, dont le nom systématique est 2-amino-4-hydroxy-6-(D-érythro-1’,2’,3’-trihydroxypropyl)-ptéridine, est un composé organique appartenant à la classe des composés hétérocycliques ptéridiniques . Elle est synthétisée par les macrophages humains après stimulation par la cytokine interféron-gamma et sert de biomarqueur de l'activation du système immunitaire cellulaire . La neopterine est indicative d'un statut immunitaire pro-inflammatoire et est impliquée dans diverses conditions pathologiques, notamment les infections virales et bactériennes, les maladies auto-immunes et les troubles malins .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La neopterine est synthétisée à partir de la guanosine triphosphate (GTP) selon un processus en deux étapes. La première étape implique l'enzyme GTP cyclohydrolase, qui ouvre le groupe ribose. Ceci est suivi de l'hydrolyse du groupe ester phosphate catalysée par les phosphatases .

Méthodes de production industrielle : La production industrielle de la neopterine implique l'isolement du composé à partir de fluides biologiques en utilisant des méthodes telles que le dosage immuno-enzymatique (ELISA), la chromatographie liquide haute performance (HPLC) ou le radioimmunodosage . Ces méthodes sont optimisées pour la détection et la quantification de la neopterine dans divers échantillons, notamment le sérum sanguin, le liquide céphalo-rachidien et l'urine .

Analyse Des Réactions Chimiques

Types de réactions : La neopterine subit plusieurs types de réactions chimiques, notamment l'oxydation et la réduction. Elle est le produit d'oxydation de la 7,8-dihydronéopterine, qui est un puissant antioxydant généré par les macrophages activés par l'interféron-gamma .

Réactifs et conditions courants : L'oxydation de la 7,8-dihydronéopterine en neopterine est facilitée par les radicaux libres, qui protègent les macrophages activés du stress oxydatif . Les conditions réactionnelles impliquent généralement la présence d'oxydants et l'absence d'antioxydants plasmatiques protecteurs tels que le tocophérol, l'ascorbate, l'urate, les apolipoprotéines ou l'albumine sérique .

Principaux produits : Le principal produit formé par l'oxydation de la 7,8-dihydronéopterine est la neopterine elle-même . Selon l'oxydant, la réaction peut également générer de la dihydroxanthoptérine .

4. Applications de la recherche scientifique

La neopterine a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie : En chimie, la neopterine est utilisée comme biomarqueur pour étudier l'activation du système immunitaire cellulaire et le stress oxydatif associé .

Biologie : En recherche biologique, la neopterine sert d'indicateur de l'activation des macrophages et est utilisée pour étudier les réponses immunitaires dans diverses maladies, notamment les infections virales et bactériennes .

Médecine : En médecine, la neopterine est utilisée comme marqueur diagnostique et pronostique pour diverses affections, notamment les maladies auto-immunes, les maladies cardiovasculaires, les troubles neurodégénératifs et les tumeurs malignes . Des niveaux élevés de neopterine sont associés à une production accrue d'espèces réactives de l'oxygène et peuvent être utilisés pour surveiller l'ampleur du stress oxydatif induit par le système immunitaire .

Industrie : Dans le secteur industriel, la neopterine est utilisée dans le développement de biosenseurs pour le diagnostic rapide des maladies . La production d'anticorps spécifiques contre la neopterine permet l'intégration de la détection de la neopterine dans les systèmes de détection de puces bioanalytiques multi-analytes .

5. Mécanisme d'action

La neopterine exerce ses effets par son rôle de biomarqueur de l'activation immunitaire cellulaire. Elle est synthétisée par les macrophages après stimulation par l'interféron-gamma, ce qui est caractéristique d'une réponse immunitaire de type 1 des cellules T auxiliaires . La production de neopterine est associée à une production accrue d'espèces réactives de l'oxygène, qui peuvent agir à la fois comme pro-oxydants et antioxydants en fonction des conditions environnementales . La neopterine et son composé sœur moins stable, la 7,8-dihydronéopterine, interfèrent avec les produits chimiques oxydants tels que le peroxyde d'hydrogène, augmentant la capacité oxydante .

Applications De Recherche Scientifique

Neopterin as a Biomarker for Immune Activation

This compound is primarily recognized for its role as a biomarker of immune activation. It is produced by macrophages and monocytes in response to interferon-gamma stimulation, reflecting cellular immune responses.

Key Findings:

- Urinary this compound in Primatology: A study validated urinary this compound as an effective biomarker for monitoring immune responses in primates. It was found to increase following immune perturbation, such as vaccination, and varied with environmental conditions and age .

- Cerebrospinal Fluid this compound: Elevated levels of this compound in cerebrospinal fluid have been associated with neuroinflammatory disorders, demonstrating high sensitivity and specificity for diagnosing conditions like meningitis .

Monitoring Infectious Diseases

This compound levels have been extensively studied in the context of infectious diseases, where they serve as indicators of disease progression and immune response.

Case Studies:

- HIV Monitoring: this compound has been proposed as a surrogate marker for monitoring HIV replication, especially in resource-limited settings where viral load measurements may not be feasible. Studies indicate that longitudinal measurements of this compound can effectively track treatment responses .

- Viral Hepatitis: Research has shown that this compound levels correlate with the severity of viral hepatitis infections, providing insights into the immune response during these diseases .

Cardiovascular Health Indicator

This compound has emerged as a significant predictor of cardiovascular events and overall mortality.

Research Insights:

- A study involving kidney transplant recipients indicated that higher serum this compound levels were associated with increased risks of major cardiovascular events and all-cause mortality. The data suggested a strong link between this compound levels and inflammatory states post-transplantation .

Applications in Neurodegenerative Disorders

The role of this compound in neurodegenerative diseases is gaining attention, particularly concerning its potential as a diagnostic marker.

Findings:

- Elevated this compound levels in cerebrospinal fluid have been linked to various neurodegenerative conditions, suggesting its utility as a biomarker for early classification and diagnosis .

Non-invasive Monitoring Techniques

This compound’s presence in urine makes it an attractive candidate for non-invasive health monitoring.

Applications:

- Field Studies: Urinary this compound has been validated for use in field studies to assess immune responses in wild mammals, demonstrating its resilience and effectiveness in non-invasive research settings .

Data Table: Summary of this compound Applications

Mécanisme D'action

Neopterin exerts its effects through its role as a biomarker of cellular immune activation. It is synthesized by macrophages upon stimulation with interferon-gamma, which is characteristic of a T helper cell type 1 immune response . The production of this compound is associated with increased production of reactive oxygen species, which can act as both pro-oxidants and antioxidants depending on the environmental conditions . This compound and its less stable sister compound, 7,8-dihydrothis compound, interfere with oxidizing chemicals such as hydrogen peroxide, enhancing the oxidizing capacity .

Comparaison Avec Des Composés Similaires

La neopterine fait partie de la famille des ptéridines, qui comprend plusieurs composés similaires :

Composés similaires :

Bioptérine : Une coenzyme impliquée dans l'hydroxylation des acides aminés aromatiques.

Dihydrobioptérine : Une forme réduite de bioptérine qui agit comme un cofacteur dans la synthèse des neurotransmetteurs.

Xanthoptérine : Un pigment jaune présent dans les ailes de certains papillons et dans l'urine des mammifères.

Unicité : La neopterine est unique parmi les ptéridines en raison de son rôle de biomarqueur de l'activation immunitaire cellulaire et de son association avec le stress oxydatif . Contrairement aux autres ptéridines, la neopterine est spécifiquement synthétisée par les macrophages en réponse à la stimulation par l'interféron-gamma, ce qui en fait un indicateur précieux de l'activation du système immunitaire .

Activité Biologique

Neopterin, a low molecular mass compound belonging to the pteridine class, is recognized as a significant biomarker of cell-mediated immunity. Its biological activities are primarily linked to immune responses, oxidative stress modulation, and various pathological conditions. This article explores the multifaceted roles of this compound in biological systems, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from guanosine triphosphate (GTP) through the action of the enzyme GTP cyclohydrolase I, primarily in response to interferon-gamma (IFN-γ) released by activated macrophages and dendritic cells. It serves as an indicator of immune activation and inflammation, with elevated levels often correlating with various diseases.

Biological Functions

- Immune Modulation

- Oxidative Stress

-

Cardiovascular Implications

- Elevated this compound levels have been associated with cardiovascular events and all-cause mortality, particularly in kidney transplant recipients. A study found that higher this compound-to-creatinine ratios correlated significantly with major adverse cardiovascular events (MACE) and mortality rates .

Table 1: this compound Levels and Clinical Outcomes

| Endpoint | This compound/Creatinine Quartile μmol/mol | p-Value |

|---|---|---|

| Graft loss (%) | 20.3 (1), 16.4 (2), 19.1 (3), 23.0 (4) | - |

| Major Adverse Cardiac Event (%) | 11.1 (1), 16.4 (2), 16.4 (3), 25.0 (4) | 0.001 |

| All-cause mortality (%) | 9.5 (1), 16.4 (2), 21.7 (3), 33.6 (4) | <0.001 |

This table illustrates the correlation between this compound levels and clinical outcomes in kidney transplant patients, highlighting its potential as a prognostic marker .

This compound in Neuroinflammatory Disorders

This compound levels are also elevated in cerebrospinal fluid during neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Microglia and astrocytes are believed to be the primary sources of this compound production in the central nervous system, responding to inflammatory stimuli .

Case Study: this compound as a Biomarker in Diabetes

A study evaluated serum this compound levels in diabetic patients compared to healthy controls, revealing significantly higher concentrations in type 2 diabetes patients. This suggests that this compound may serve as a sensitive biomarker for Th1-type immune activation associated with diabetes-related complications .

Case Study: this compound in Cardiovascular Risk Assessment

In a cohort study involving kidney transplant recipients, researchers assessed the long-term risk associated with this compound levels concerning cardiovascular events. The findings indicated that higher this compound levels were linked to increased risks of MACE and all-cause mortality, emphasizing its role as a predictive biomarker for cardiovascular health .

Propriétés

Numéro CAS |

2009-64-5 |

|---|---|

Formule moléculaire |

C9H11N5O4 |

Poids moléculaire |

258.18 g/mol |

Nom IUPAC |

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |

Clé InChI |

BMQYVXCPAOLZOK-NNFFBITRSA-N |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

SMILES isomérique |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |

SMILES canonique |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.